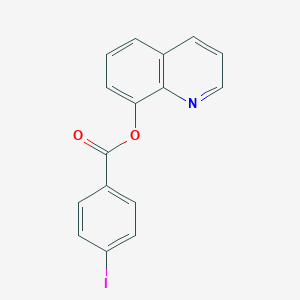

Quinolin-8-yl 4-iodobenzoate

CAS No.:

Cat. No.: VC1286129

Molecular Formula: C16H10INO2

Molecular Weight: 375.16g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C16H10INO2 |

|---|---|

| Molecular Weight | 375.16g/mol |

| IUPAC Name | quinolin-8-yl 4-iodobenzoate |

| Standard InChI | InChI=1S/C16H10INO2/c17-13-8-6-12(7-9-13)16(19)20-14-5-1-3-11-4-2-10-18-15(11)14/h1-10H |

| Standard InChI Key | MGALRDCNZSDKSC-UHFFFAOYSA-N |

| SMILES | C1=CC2=C(C(=C1)OC(=O)C3=CC=C(C=C3)I)N=CC=C2 |

| Canonical SMILES | C1=CC2=C(C(=C1)OC(=O)C3=CC=C(C=C3)I)N=CC=C2 |

Introduction

Chemical Structure and Properties

Quinolin-8-yl 4-iodobenzoate belongs to the class of quinoline esters, specifically characterized by an ester bond connecting the quinoline and benzoate moieties. The compound features a quinoline core with an ester linkage at the 8-position, attached to a benzoate group bearing an iodine atom at the para position.

Molecular Properties

The molecular structure of Quinolin-8-yl 4-iodobenzoate consists of a quinoline ring system connected to a 4-iodobenzoyl group through an ester bond. Based on structural analysis of related compounds, we can determine its key properties:

| Property | Value |

|---|---|

| Molecular Formula | C16H10INO2 |

| Molecular Weight | 375.16 g/mol |

| Appearance | Light yellow solid (predicted based on similar compounds) |

| Melting Point | Approximately 85-95°C (estimated from similar derivatives) |

| Solubility | Soluble in dichloromethane, chloroform, and ethyl acetate; limited solubility in water |

The presence of the iodine atom at the para position of the benzoate group provides a reactive site for various transformations, making this compound valuable for synthetic applications .

Structural Characteristics

The compound exhibits several notable structural features:

-

The quinoline nucleus provides an aromatic nitrogen-containing heterocycle

-

The 8-position hydroxyl group of 8-hydroxyquinoline is esterified

-

The 4-iodobenzoate group introduces a halogen functionality that enables further transformations

-

The ester linkage serves as a reactive functional group susceptible to hydrolysis under basic conditions

Synthesis Methods

Several synthetic approaches for preparing quinolin-8-yl esters have been documented in the literature, which can be adapted for the synthesis of Quinolin-8-yl 4-iodobenzoate.

Esterification of 8-Hydroxyquinoline

The most direct approach involves the esterification of 8-hydroxyquinoline with 4-iodobenzoic acid or its derivatives:

-

Using 4-iodobenzoyl chloride with 8-hydroxyquinoline in the presence of a base

-

Employing coupling reagents such as DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate ester formation

Characterization Data

Spectroscopic Analysis

Based on analogous compounds described in the literature, the following spectroscopic data can be predicted for Quinolin-8-yl 4-iodobenzoate:

NMR Spectroscopy

The predicted 1H NMR spectrum (400 MHz, CDCl3) would show:

-

Aromatic protons of the quinoline ring: approximately δ 8.9-7.2 ppm

-

Aromatic protons of the 4-iodobenzoate group: approximately δ 8.0-7.5 ppm

The 13C NMR spectrum would likely display:

-

Carbonyl carbon of the ester: approximately δ 165-166 ppm

-

Aromatic carbons: approximately δ 150-120 ppm

Physical and Chemical Properties

Based on similar quinolin-8-yl esters documented in the literature, the following properties can be anticipated:

| Property | Expected Value |

|---|---|

| UV Absorption | λmax around 275-290 nm |

| IR Spectrum | Characteristic C=O stretching at ~1740 cm-1 |

| C-O stretching at ~1200-1250 cm-1 | |

| Aromatic C=C and C=N stretching at ~1600-1400 cm-1 | |

| Mass Spectrum | Molecular ion peak at m/z 375 |

| Fragment peaks corresponding to quinoline and iodobenzoate moieties |

Reactivity Profile

Quinolin-8-yl 4-iodobenzoate would be expected to undergo several characteristic reactions:

-

Hydrolysis: Under basic conditions (e.g., NaOH in ethanol at 80°C), the ester bond would hydrolyze to yield 8-hydroxyquinoline and 4-iodobenzoic acid

-

Cross-coupling reactions: The iodine substituent provides a reactive site for various palladium-catalyzed coupling reactions (Suzuki, Sonogashira, Heck)

-

Nucleophilic substitution: The iodine atom can undergo nucleophilic aromatic substitution reactions

Applications in Organic Synthesis

As a Synthetic Intermediate

Quinolin-8-yl 4-iodobenzoate serves as a valuable synthetic intermediate due to its bifunctional nature:

-

The ester group can function as a directing group for C-H activation in transition metal-catalyzed reactions

-

The iodine substituent enables various cross-coupling reactions for introducing new functional groups

-

The quinoline moiety can coordinate to metals, facilitating chelation-assisted transformations

Chelation-Assisted Transformations

The quinoline nitrogen can coordinate to transition metals, directing reactions to specific positions:

-

Directed C-H functionalization: The quinoline moiety can direct nickel-catalyzed C-H arylation reactions, as demonstrated with related quinoline derivatives

-

The iodo group provides a reactive site for metal-catalyzed cross-coupling reactions, allowing for further functionalization

Preparation of Phosphorylated Derivatives

Based on related research, Quinolin-8-yl 4-iodobenzoate could potentially be used to prepare phosphorylated quinoline derivatives through photocatalytic reactions with diarylphosphine oxides, similar to the synthesis of 4-(diphenylphosphoryl)quinolin-8-yl benzoate derivatives .

Comparative Analysis with Related Compounds

Structural Comparison

The following table compares Quinolin-8-yl 4-iodobenzoate with related compounds found in the literature:

Reactivity Comparison

Quinolin-8-yl 4-iodobenzoate would be expected to show similar reactivity patterns to related compounds, with some differences:

-

Unlike 4-(diphenylphosphoryl)quinolin-8-yl derivatives, it lacks the phosphoryl group that influences electronic properties and coordination behavior

-

Compared to 2-methyl-8-quinolinyl 4-iodobenzoate, it lacks the 2-methyl substituent that could affect the reactivity of the quinoline nitrogen

-

The position of the iodo substituent (para vs. ortho) affects the reactivity in coupling reactions, with para substitution typically providing less steric hindrance

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume